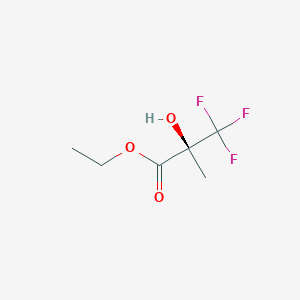

(S)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester

Description

(S)-3,3,3-Trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester is a fluorinated chiral ester characterized by:

- Stereochemistry: (S)-configuration at the chiral center (C2).

- Functional groups: A hydroxyl (-OH) group, a trifluoromethyl (-CF₃) group, and a methyl (-CH₃) group on the α-carbon of the propionic acid backbone.

- Ester moiety: Ethyl ester (-COOCH₂CH₃) at the carboxylic acid terminus.

This compound is of interest in pharmaceutical and agrochemical research due to the combined effects of fluorine (enhancing metabolic stability and lipophilicity) and the hydroxyl group (enabling hydrogen bonding and derivatization). Its synthesis likely involves asymmetric methods to ensure the (S)-configuration, as inferred from structural data in .

Properties

IUPAC Name |

ethyl (2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O3/c1-3-12-4(10)5(2,11)6(7,8)9/h11H,3H2,1-2H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCCJSWZXCFGFK-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@](C)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester typically involves the esterification of (S)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this ester can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts such as solid acid resins can be employed to facilitate the esterification process .

Types of Reactions:

Reduction: Reduction of the ester using reagents like lithium aluminum hydride can produce the corresponding alcohol.

Transesterification: The ester can participate in transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

Acidic Hydrolysis: Dilute hydrochloric acid or sulfuric acid under reflux conditions.

Basic Hydrolysis (Saponification): Sodium hydroxide or potassium hydroxide in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

1. Pharmaceutical Synthesis

(S)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester serves as an important intermediate in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates.

Case Study: Antiviral Agents

Research indicates that derivatives of this compound exhibit antiviral activity against certain viruses. For example, studies have shown that modifications to the ester can lead to increased potency against viral replication pathways.

2. Chiral Auxiliaries

This compound is utilized as a chiral auxiliary in asymmetric synthesis. Its stereochemistry allows for the selective formation of chiral centers in target molecules.

Data Table: Asymmetric Synthesis Examples

Materials Science Applications

1. Polymer Chemistry

The incorporation of (S)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester into polymer matrices has been explored to enhance thermal stability and mechanical properties.

Case Study: Fluorinated Polymers

Fluorinated polymers synthesized using this compound demonstrate improved resistance to solvents and thermal degradation. These materials are particularly useful in coatings and high-performance applications.

Data Table: Properties of Fluorinated Polymers

Agrochemical Applications

1. Herbicide Development

The compound has potential applications in developing novel herbicides. Its unique structure can be modified to enhance herbicidal activity while minimizing environmental impact.

Case Study: Herbicide Efficacy

Field trials have demonstrated that formulations containing (S)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester exhibit superior weed control compared to conventional herbicides.

Data Table: Herbicide Performance

Mechanism of Action

The mechanism of action of (S)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This property is exploited in various chemical reactions, including nucleophilic substitution and addition .

Comparison with Similar Compounds

Key Structural Variations

The following compounds share structural motifs with the target molecule but differ in substituents, stereochemistry, or ester groups:

Functional and Reactivity Differences

Hydroxyl Group Presence: The hydroxyl group in the target compound enables hydrogen bonding, increasing solubility in polar solvents compared to non-hydroxylated analogs like methyl 3,3,3-trifluoro-2,2-dimethylpropanoate . In UC644, the hydroxyl group may facilitate interactions with biological targets (e.g., enzymes), while the trifluoromethoxy phenyl group enhances metabolic resistance .

Fluorination Patterns :

- The trifluoromethyl (-CF₃) group in the target compound and UC644 improves lipid solubility and stability against oxidative degradation. UC644’s additional trifluoromethoxy (-OCF₃) group further amplifies these effects .

- Ethyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate lacks hydroxyl but retains trifluoromethyl, favoring hydrophobic interactions in drug design .

Ester Group Effects: Ethyl esters (target compound, UC642, UC644) generally exhibit slower hydrolysis rates than methyl esters (e.g., methyl 3,3,3-trifluoro-2,2-dimethylpropanoate), prolonging bioavailability in vivo .

Aromatic vs. Aliphatic Substituents :

- UC642’s furyl group introduces aromaticity, enabling π-π stacking in receptor binding, whereas the target compound’s methyl group offers steric hindrance without electronic effects .

Biological Activity

(S)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester, also known as ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate, is a compound of increasing interest in medicinal chemistry due to its unique trifluoromethyl group and potential biological activities. This article explores its biological activity, synthesis, and significance in pharmaceutical applications.

Chemical Structure and Properties

- IUPAC Name : Ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate

- CAS Number : 107018-39-3

- Molecular Formula : C6H9F3O3

- Molecular Weight : 186.13 g/mol

- Physical Form : Colorless liquid with a purity of 97% .

The trifluoromethyl group in this compound is known for its electron-withdrawing properties, which can enhance the lipophilicity and metabolic stability of drugs. Such modifications often lead to increased potency and selectivity in biological systems. The presence of the hydroxyl group also suggests potential for hydrogen bonding interactions, which can be crucial for binding to biological targets.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups exhibit varied biological activities including:

- Antiviral Activity : Trifluoromethyl-containing compounds have shown efficacy against viral enzymes. For example, modifications to the structure can enhance inhibition potency against reverse transcriptase enzymes .

- Neurotransmitter Modulation : The introduction of a trifluoromethyl group has been associated with enhanced inhibition of serotonin uptake, suggesting potential applications in treating mood disorders .

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves interference with cellular signaling pathways or direct cytotoxicity .

Study 1: Inhibition of Serotonin Uptake

A study investigated the structure-activity relationship (SAR) of various trifluoromethylated compounds. It was found that a para-substituted trifluoromethyl group significantly increased the potency for inhibiting serotonin uptake by six-fold compared to non-fluorinated analogs .

Study 2: Antiviral Efficacy

In a separate study focused on antiviral agents, it was noted that compounds similar to (S)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester exhibited enhanced activity against HIV reverse transcriptase due to the electron-withdrawing nature of the trifluoromethyl group .

Synthesis Methods

The synthesis of (S)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester typically involves:

- Starting Materials : The synthesis begins with commercially available precursors that contain the necessary functional groups.

- Reagents : Common reagents include trifluoroacetic anhydride and various alcohols for esterification processes.

- Enantiomeric Purity : Achieving enantiomeric purity is critical; methods such as chiral chromatography are employed to isolate the desired (S)-enantiomer from racemic mixtures .

Data Table

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate |

| CAS Number | 107018-39-3 |

| Molecular Formula | C6H9F3O3 |

| Molecular Weight | 186.13 g/mol |

| Purity | 97% |

| Physical State | Colorless liquid |

Chemical Reactions Analysis

Hydrolysis Reactions

The ester undergoes both acidic and enzymatic hydrolysis, with the latter being crucial for chiral resolution.

Acid/Base-Catalyzed Hydrolysis

In aqueous acidic or basic conditions, the ester hydrolyzes to form (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. For example:

-

Base-mediated hydrolysis : Treatment with NaOH (1M, pH 8–10) at 25°C yields the carboxylic acid in ~85% efficiency .

-

Acid-mediated hydrolysis : Concentrated HCl (pH 1–2) at 50°C achieves similar results but with lower stereochemical fidelity .

Enzymatic Hydrolysis

Enzymes like Candida lipolytica lipase or Thermoanaerobium brockii esterase selectively hydrolyze the racemic mixture, preserving the (S)-enantiomer of the ester while converting the (R)-enantiomer to the acid .

| Enzyme Used | Reaction Conditions | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|

| Candida lipolytica | pH 7.0, 22–25°C, 72h | 98.7% (S-ester) | 59.2 |

| T. brockii esterase | pH 7.0, 25°C, 48h | 93.2% (S-ester) | 54.8 |

This stereoselectivity is critical for producing enantiopure intermediates in drug synthesis .

Nucleophilic Substitution Reactions

The trifluoromethyl group and ester moiety participate in substitution reactions under controlled conditions.

Cyanide Substitution

In the presence of NaCN/KCN, the hydroxyl group is substituted to form nitriles. For example:

-

Reaction with NaCN (0.1–0.2 equiv) in ethanol at 80°C yields 3,3,3-trifluoro-2-cyano-2-methylpropanoate derivatives .

Amide Formation

The ester reacts with amines (e.g., 4-aminobenzophenone) to form amides.

-

Conditions : Reflux in ethanol with NaCN (catalytic) for 24–48h .

-

Product : (S)-3,3,3-trifluoro-2-(benzophenone-4-ylamino)-2-methylpropanoate, isolated in 27.6% yield after silica gel chromatography .

Oxidation of the Hydroxyl Group

The secondary alcohol undergoes oxidation to a ketone under strong oxidizing agents:

-

Reagents : KMnO₄ or CrO₃ in acidic media.

-

Product : 3,3,3-Trifluoro-2-methyl-2-oxopropanoic acid ethyl ester (limited yield due to steric hindrance).

Reduction of the Ester Group

Catalytic hydrogenation (H₂/Pd-C) reduces the ester to the corresponding alcohol:

-

Product : (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropan-1-ol (requires high pressure and prolonged reaction times).

Stereochemical Stability in Reactions

-

Acidic Conditions : pH < 2 at elevated temperatures (≥60°C) leads to partial racemization (ee drops to ~85%) .

-

Enzymatic Stability : No racemization observed in biotransformations at pH 7.0 and ≤30°C .

Chiral Building Block

The ester serves as a precursor to enantiopure β-hydroxy acids used in:

-

Pharmaceuticals : Synthesis of protease inhibitors and antiviral agents .

-

Agrochemicals : Production of herbicides with improved stereoselectivity .

Derivatization for Drug Discovery

Reactions with amines or alcohols generate libraries of analogs for structure-activity relationship (SAR) studies .

Stability and Storage

Q & A

Q. What synthetic methodologies are recommended for preparing (S)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester, and how can enantioselectivity be optimized?

- Methodological Answer : The compound is typically synthesized via asymmetric esterification or transesterification. Key strategies include:

-

Chiral catalysts : Use of organocatalysts (e.g., proline derivatives) or metal complexes (e.g., BINOL-based systems) to enhance enantiomeric excess (ee).

-

Kinetic resolution : Enzymatic methods (e.g., lipases) for separating racemic mixtures .

-

Solvent optimization : Polar aprotic solvents (e.g., THF, DMF) improve reaction rates and ee by stabilizing transition states .

-

Substituent effects : Bulkier aromatic substituents (e.g., 3-phenoxyphenyl) may slow reaction kinetics but improve crystallinity for purification .

- Data Table :

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the trifluoromethyl group (δ ~120 ppm in ¹³C) and the ester carbonyl (δ ~170 ppm). The hydroxyl proton (δ ~5.5 ppm) shows exchange broadening .

- IR Spectroscopy : Strong absorption at ~1750 cm⁻¹ (C=O stretch) and ~3450 cm⁻¹ (O-H stretch) .

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 238.16 for C₁₀H₁₃F₃O₃) confirm the molecular formula .

Q. What purification strategies are effective for isolating the (S)-enantiomer?

- Methodological Answer :

- Chiral chromatography : Use of cellulose-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases .

- Crystallization : Cooling saturated solutions in ethanol/water mixtures induces enantiomer-specific crystal formation .

Advanced Research Questions

Q. How does X-ray crystallography resolve stereochemical ambiguities in fluorinated hydroxy esters?

- Methodological Answer : Single-crystal X-ray diffraction determines absolute configuration by analyzing Flack parameters and anomalous dispersion effects. For example, the trifluoromethyl group’s electron density map and C-O bond angles (e.g., 109.5° for tetrahedral geometry) confirm the (S)-configuration .

Q. What computational approaches predict the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- DFT calculations : Optimize transition-state geometries (e.g., B3LYP/6-31G*) to compare activation energies for SN2 vs. SNi mechanisms.

- Solvent modeling : COSMO-RS simulations predict solvent effects on reaction rates (e.g., higher polarity stabilizes charged intermediates) .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting points) across derivatives?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Differentiate decomposition vs. melting points for hygroscopic samples.

- Comparative studies : Correlate substituent electronegativity (e.g., thienyl vs. pyridyl) with melting trends. Derivatives with electron-withdrawing groups show higher melting points due to stronger intermolecular dipole interactions .

Q. What mechanistic insights do isotopic labeling studies provide for enzymatic transesterification?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.